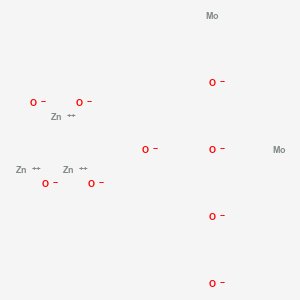

Molybdenum zinc oxide (Mo2Zn3O9)

Description

Molybdenum zinc oxide (Mo₂Zn₃O₉) is a ternary oxide comprising molybdenum (Mo), zinc (Zn), and oxygen (O). Its structure typically involves octahedral MoO₆ units interconnected with ZnO₄ tetrahedra, forming a complex lattice that contributes to its thermal stability and catalytic properties . This compound has garnered attention for applications in corrosion-resistant coatings, catalysis, and environmental remediation due to its ability to form stable passive layers and participate in redox reactions .

Properties

CAS No. |

22914-58-5 |

|---|---|

Molecular Formula |

Mo2O9Zn3-12 |

Molecular Weight |

532.0 g/mol |

IUPAC Name |

trizinc;molybdenum;oxygen(2-) |

InChI |

InChI=1S/2Mo.9O.3Zn/q;;9*-2;3*+2 |

InChI Key |

SDGPQJIWTGCSRL-UHFFFAOYSA-N |

Canonical SMILES |

[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[Zn+2].[Zn+2].[Zn+2].[Mo].[Mo] |

physical_description |

Dry Powder |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Molybdenum zinc oxide can be synthesized through various methods, including electrodeposition and hydrothermal synthesis. In the electrodeposition method, a hydrous molybdenum oxide layer is applied onto the surface of zinc metal anode to mitigate corrosion and side reactions during zinc deposition and stripping . Hydrothermal synthesis involves stabilizing intermediate zinc hydroxide states on a functionalized molybdenum disulfide surface, forming a two-dimensional heterostructure .

Industrial Production Methods

Industrial production of molybdenum zinc oxide typically involves large-scale hydrothermal synthesis, where zinc and molybdenum precursors are reacted under controlled temperature and pressure conditions to form the desired compound. This method ensures high purity and uniformity of the product.

Chemical Reactions Analysis

Types of Reactions

Molybdenum zinc oxide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the oxidation states of molybdenum and zinc within the compound.

Common Reagents and Conditions

Common reagents used in reactions involving molybdenum zinc oxide include chlorine, which reacts with molybdenum to form molybdenum chloride . The conditions for these reactions typically involve controlled temperatures and the presence of specific catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from reactions involving molybdenum zinc oxide depend on the specific reagents and conditions used. For example, oxidation reactions may yield higher oxidation state compounds, while reduction reactions can produce lower oxidation state products.

Scientific Research Applications

Molybdenum zinc oxide has a wide range of scientific research applications due to its unique properties. It is used in:

Energy Storage: As a coating for zinc metal anodes in aqueous zinc-ion batteries, improving cycle stability and reducing voltage hysteresis.

Photocatalysis: Enhancing visible-light degradation of organic pollutants like rhodamine B through the formation of two-dimensional heterostructures.

Thermoelectric Materials: Improving thermoelectric performance and mechanical strength through molybdenum doping.

Mechanism of Action

The mechanism of action of molybdenum zinc oxide involves its ability to modify the surface properties of zinc anodes, enhancing hydrophilicity and facilitating uniform zinc deposition. This reduces dendrite formation and improves the overall stability of zinc-ion batteries . In photocatalytic applications, the compound’s heterostructure physically separates photoinduced electrons and holes, suppressing charge recombination and enhancing degradation efficiency .

Comparison with Similar Compounds

Key Research Findings and Gaps

Mo₂Zn₃O₉ demonstrates superior corrosion inhibition compared to Zn-Co-Mo alloys but lacks the electrical conductivity of LiZn₂Mo₃O₈ .

Structural flexibility in ternary molybdenum oxides (e.g., Li/Zn substitution) allows tailoring for specific applications, though scalability remains a challenge .

Limited data exist on Mo₂Zn₃O₉’s long-term environmental stability, necessitating lifecycle assessments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.